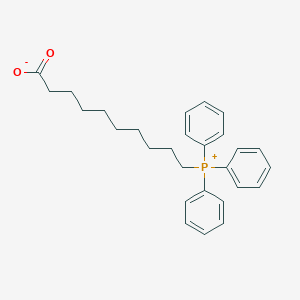

10-Triphenylphosphaniumyldecanoate

Description

10-Triphenylphosphaniumyldecanoate is a phosphonium-based ionic liquid (IL) comprising a triphenylphosphonium cation and a decanoate anion. Such compounds are characterized by their tunable physicochemical properties, which make them valuable in applications like catalysis, solvents, and electrolytes.

Properties

IUPAC Name |

10-triphenylphosphaniumyldecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33O2P/c29-28(30)23-15-4-2-1-3-5-16-24-31(25-17-9-6-10-18-25,26-19-11-7-12-20-26)27-21-13-8-14-22-27/h6-14,17-22H,1-5,15-16,23-24H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOZXZVXPXRBBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Trihexyltetradecylphosphonium Decanoate

Structural Similarities and Differences :

- Cation : Trihexyltetradecylphosphonium (branched alkyl chains) vs. 10-Triphenylphosphanium (aromatic phenyl groups).

- Anion: Both share the decanoate anion (C₁₀H₁₉COO⁻).

Physical Properties :

Chemical Stability and Reactivity :

Other Phosphonium-Based Ionic Liquids

The triphenyl variant likely has higher melting points due to π-π stacking interactions.

Non-Phosphonium Analogs

Compounds like 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine () are structurally distinct, featuring phenothiazine and nitro groups. These lack ionic character and are primarily used in optoelectronics, making direct comparisons irrelevant .

Research Findings and Data Gaps

Key Observations

- Cation Effects: Aromatic cations (triphenyl) enhance thermal stability but may reduce solubility in nonpolar solvents compared to alkyl-phosphonium analogs .

- Anion Role: The decanoate anion contributes to moderate hydrophobicity, common across both compounds.

Limitations in Current Data

- Reactivity and decomposition kinetics for 10-Triphenylphosphaniumyldecanoate are unstudied in the provided evidence.

- Comparative toxicity and ecotoxicological profiles are absent.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 10-Triphenylphosphaniumyldecanoate with high purity?

- Methodological Answer : Synthesis requires strict control of reaction stoichiometry, temperature, and solvent selection. For analogous phosphonium salts (e.g., Triphenylphosphine hydrobromide), purification via recrystallization or column chromatography is standard, with purity assessed by GC (>98% recommended) . Storage at 0–6°C in inert environments minimizes decomposition, as seen in Triphenylphosphine protocols .

Q. How can researchers validate the structural integrity of 10-Triphenylphosphaniumyldecanoate post-synthesis?

- Methodological Answer : Use a combination of -NMR, -NMR, and FT-IR spectroscopy to confirm the phosphonium moiety and decanoate chain. Cross-reference with elemental analysis (e.g., C, H, P content) and compare to known phosphonium salts like Trihexyltetradecylphosphonium decanoate, where structural validation is critical for reproducibility .

Q. What are the stability challenges of 10-Triphenylphosphaniumyldecanoate under ambient conditions?

- Methodological Answer : Phosphonium salts are sensitive to moisture and oxidation. Conduct accelerated stability studies using thermogravimetric analysis (TGA) and monitor hydrolytic degradation via pH-controlled assays. For Triphenylphosphine derivatives, decomposition above 180°C has been reported, suggesting similar thermal limits for related compounds .

Advanced Research Questions

Q. How do steric and electronic effects of the triphenylphosphanium group influence the reactivity of 10-Triphenylphosphaniumyldecanoate in catalytic applications?

- Methodological Answer : Use computational methods (DFT) to model electron density distribution and steric hindrance. Experimentally, compare reaction kinetics with analogs like Triphenylphosphoranylidene acetaldehyde, where bulky substituents reduce catalytic activity but enhance selectivity . Pair these findings with -NMR titration experiments to track ligand exchange dynamics.

Q. What strategies resolve contradictions in solubility data for 10-Triphenylphosphaniumyldecanoate across different solvent systems?

- Methodological Answer : Employ Hansen solubility parameters (HSPs) to predict solvent compatibility. For ionic liquids like Trihexyltetradecylphosphonium decanoate, polar solvents (e.g., DMF, acetonitrile) typically enhance solubility, while non-polar solvents (e.g., hexane) induce precipitation. Validate with dynamic light scattering (DLS) to detect aggregation .

Q. How can researchers design experiments to probe the interfacial behavior of 10-Triphenylphosphaniumyldecanoate in biphasic systems?

- Methodological Answer : Utilize Langmuir-Blodgett troughs to measure surface pressure-area isotherms, or conduct pendant drop tensiometry to assess interfacial tension. For ionic liquids, such methods have elucidated surfactant-like behavior in emulsions, which could extend to phosphonium-based systems .

Q. What mechanistic insights can be gained from studying the degradation pathways of 10-Triphenylphosphaniumyldecanoate under UV irradiation?

- Methodological Answer : Perform photolysis experiments with UV-Vis spectroscopy and HPLC-MS to identify degradation products. For Triphenylphosphine derivatives, photolytic cleavage of P–C bonds is common; track radical intermediates using electron paramagnetic resonance (EPR) spectroscopy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic efficiencies of phosphonium salts like 10-Triphenylphosphaniumyldecanoate?

- Methodological Answer : Standardize testing conditions (e.g., substrate concentration, temperature) and validate via interlaboratory studies. For Triphenylphosphine-based catalysts, variations in purity (>98% vs. lower grades) significantly impact reactivity, necessitating rigorous batch-to-batch quality control .

Q. What experimental frameworks reconcile conflicting data on the toxicity profile of 10-Triphenylphosphaniumyldecanoate?

- Methodological Answer : Conduct tiered toxicological assays (e.g., Ames test, zebrafish embryo toxicity) and compare results with structurally similar compounds. For ionic liquids, cytotoxicity often correlates with alkyl chain length and counterion choice, providing a predictive model for phosphonium analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.